molecular formula C16H23N3O2S B602154 N-Desmethyl Almotriptan CAS No. 334981-12-3

N-Desmethyl Almotriptan

Cat. No.: B602154
CAS No.: 334981-12-3
M. Wt: 321.44
InChI Key:
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Description

N-Desmethyl Almotriptan is a serotonin receptor agonist with the molecular formula C16H23N3O2S. It is primarily used in the treatment of migraines due to its ability to bind to serotonin receptors, leading to cranial blood vessel constriction .

Mechanism of Action

Target of Action

N-Desmethyl Almotriptan is a metabolite of Almotriptan , a triptan drug used for the treatment of migraine headaches . The primary targets of this compound are the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of serotonin levels in the brain .

Mode of Action

This compound, like Almotriptan, acts as a selective agonist at the 5-HT1B and 5-HT1D receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the constriction of blood vessels in the brain . This action helps to stop pain signals from being sent to the brain and prevents the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The activation of the 5-HT1B and 5-HT1D receptors by this compound leads to a series of biochemical reactions. These reactions result in the narrowing of blood vessels in the brain and the inhibition of the release of pro-inflammatory neuropeptides . This can help to alleviate the symptoms of a migraine attack .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its parent compound, Almotriptan . It is metabolized in the liver, likely by cytochrome P450 enzymes and monoamine oxidase . The elimination half-life of this compound is approximately 3 hours . These properties influence the bioavailability of the compound and its effectiveness in treating migraines .

Result of Action

The activation of the 5-HT1B and 5-HT1D receptors by this compound and the subsequent biochemical reactions lead to the relief of migraine symptoms . By constricting blood vessels in the brain and inhibiting the release of pro-inflammatory neuropeptides, this compound can help to alleviate the pain, nausea, and other symptoms associated with migraines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain drugs can affect the metabolism of this compound, potentially altering its effectiveness . Additionally, factors such as the patient’s age, diet, and overall health status can also impact the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Almotriptan, like other triptans, is believed to bind to serotonin (5-hydroxytryptamine) receptors in the brain, where they act to induce vasoconstriction of extracerebral blood vessels and also reduce neurogenic inflammation . The pharmacokinetic properties of this compound are distinct, with bioavailability and elimination half-life varying significantly .

Cellular Effects

This compound, as a metabolite of Almotriptan, may exhibit similar cellular effects. It is likely to influence cell function by interacting with serotonin receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is likely related to its parent compound, Almotriptan. Almotriptan is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It is plausible that this compound shares this mechanism, binding to these receptors to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The active N-desmethyl metabolite of zolmitriptan, a related triptan, has been shown to have comparable pharmacokinetic properties with the parent compound, suggesting similar temporal effects .

Metabolic Pathways

This compound is a metabolite of Almotriptan, suggesting it is involved in the metabolic pathways of Almotriptan. Almotriptan is metabolized in the liver, likely via the cytochrome P450 2D6 (CYP2D6) pathway .

Transport and Distribution

It is likely that, like Almotriptan, it is transported and distributed via blood circulation to its site of action in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Almotriptan involves several steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Almotriptan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines .

Scientific Research Applications

N-Desmethyl Almotriptan has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of serotonin receptor agonists.

    Biology: Investigated for its role in neurotransmitter regulation and its effects on the central nervous system.

    Medicine: Primarily used in the treatment of migraines, with ongoing research into its potential for treating other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors

Comparison with Similar Compounds

Similar Compounds

  • Sumatriptan
  • Rizatriptan
  • Zolmitriptan
  • Naratriptan
  • Frovatriptan
  • Eletriptan

Uniqueness

Compared to other triptans, N-Desmethyl Almotriptan has a unique pharmacokinetic profile, including its bioavailability and half-life. These properties influence its effectiveness and tolerability, making it a preferred choice for certain patient populations .

Properties

IUPAC Name

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREINZNGILEJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747543
Record name N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334981-12-3
Record name N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334981-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Desmethyl almotriptan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LX8M2H6V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-desmethylalmotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061011
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